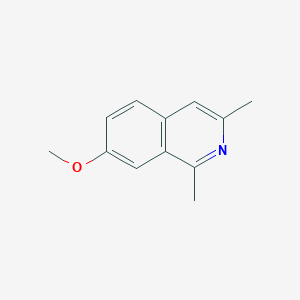

7-Methoxy-1,3-dimethylisoquinoline

Description

Overview of Isoquinoline (B145761) Scaffold in Chemical Biology and Medicinal Chemistry

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made isoquinoline and its derivatives a focal point in drug discovery and development. researchgate.net The therapeutic applications of compounds containing this scaffold are extensive, with demonstrated activities including antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. wisdomlib.org The ability to modify the isoquinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable template for the design of new therapeutic agents. researchgate.net

Historical Context of Isoquinoline Derivatives in Academic Research

The journey of isoquinoline research began with its first isolation from coal tar in 1885. wikipedia.orgwisdomlib.org However, the significance of isoquinoline derivatives in medicine was established much earlier with the isolation of morphine from the opium poppy in the early 19th century. nih.govrsc.org This discovery opened the door to the exploration of a vast number of plant-derived alkaloids, many of which, like morphine, codeine, and papaverine, possess the isoquinoline core and have been used in traditional medicine for centuries. numberanalytics.comnih.govwikipedia.org Early synthetic methodologies, such as the Bischler-Napieralski and Pictet-Spengler reactions, developed in the late 19th and early 20th centuries, were pivotal in allowing chemists to synthesize and study these complex molecules in the laboratory. mdpi.com

Contemporary Research Landscape of Substituted Isoquinolines

Modern research into substituted isoquinolines is vibrant and multifaceted, driven by advancements in synthetic chemistry and a deeper understanding of their biological mechanisms. numberanalytics.com Current efforts are focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize complex isoquinoline derivatives. nih.govmdpi.commdpi.com This includes the use of transition metal catalysts and photoredox catalysis to create highly substituted and diverse molecular libraries. numberanalytics.commdpi.com

Exploration of New Therapeutic Applications: Researchers are investigating isoquinoline-based compounds for a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases. amerigoscientific.comwisdomlib.orgnumberanalytics.com For instance, some derivatives have shown promise as inhibitors of enzymes like topoisomerase and as agents that disrupt microtubule dynamics in cancer cells. amerigoscientific.comresearchgate.netnih.gov

Materials Science: The unique photophysical and electronic properties of isoquinoline-based materials are being harnessed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and in energy storage. amerigoscientific.comnumberanalytics.com

Rationale for Focused Investigation of 7-Methoxy-1,3-dimethylisoquinoline

The specific substitution pattern of this compound presents a unique subject for scientific inquiry. The presence of a methoxy (B1213986) group at the 7-position and methyl groups at the 1 and 3-positions can significantly influence the molecule's electronic properties, steric hindrance, and potential biological interactions. While extensive research exists on the broader class of isoquinolines, a focused investigation into this particular derivative allows for a more detailed understanding of how these specific substitutions impact its chemical reactivity and potential applications. The synthesis and study of such specifically substituted isoquinolines contribute to the broader knowledge base of structure-activity relationships within this important class of compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| CAS Number | Not available |

This table is based on the general understanding of the compound's structure as specific experimental data is not widely published.

A related compound, 7-Methoxy-3-methylisoquinoline, has the following identifier:

| Compound Name | CAS Number |

| 7-Methoxy-3-methylisoquinoline | 40134-07-4 |

Data from ChemicalBook and ChemScene. chemicalbook.comchemscene.com

The study of specifically substituted isoquinolines like this compound is crucial for advancing our understanding of this versatile scaffold and for the development of new molecules with tailored properties for a variety of scientific and therapeutic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73480-89-4 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-methoxy-1,3-dimethylisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-8-6-10-4-5-11(14-3)7-12(10)9(2)13-8/h4-7H,1-3H3 |

InChI Key |

GXEAPQGYQOUGSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)C(=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 1,3 Dimethylisoquinoline and Its Analogs

Classical Approaches to Isoquinoline (B145761) Ring System Construction

The traditional methods for constructing the isoquinoline core have been instrumental in the synthesis of a vast array of natural products and pharmacologically active molecules. These include the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Grams reactions.

Bischler–Napieralski Cyclization and its Variants.wikipedia.orgorganic-chemistry.orgnrochemistry.com

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can then be oxidized to form the aromatic isoquinoline ring. wikipedia.org This reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org

The reaction is typically performed under refluxing acidic conditions. wikipedia.orgnrochemistry.com While POCl3 is a common reagent, other dehydrating agents such as tin tetrachloride (SnCl4), boron trifluoride etherate (BF3·OEt2), trifluoromethanesulfonic anhydride (B1165640) (Tf2O), and polyphosphoric acid (PPA) can also be employed. wikipedia.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a mixture of P2O5 in refluxing POCl3 is often the most effective. wikipedia.org The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), has been explored as an environmentally benign solvent for this reaction, offering high yields and purity. organic-chemistry.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.org

Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate. The cyclization occurs first, followed by elimination to form the imine. wikipedia.org

Mechanism II: Proceeds through a nitrilium ion intermediate, which is formed before the cyclization step. wikipedia.org The reaction conditions are believed to influence which mechanism is favored. wikipedia.org Evidence for the nitrilium intermediate comes from the formation of styrene (B11656) byproducts via a retro-Ritter reaction. organic-chemistry.org

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its scope. For instance, the use of oxalyl chloride can form an N-acyliminium intermediate, which avoids the retro-Ritter side reaction. organic-chemistry.org Judicious substrate design can even lead to an "interrupted" Bischler-Napieralski reaction, providing access to complex tetracyclic spiroindolines. nih.gov

Pomeranz–Fritsch Cyclization Derivatives.wikiwand.comwikipedia.orgchemistry-reaction.com

The Pomeranz–Fritsch reaction offers another route to isoquinolines, typically by the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgchemistry-reaction.commaxbrainchemistry.com These starting materials are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction is generally promoted by strong acids like sulfuric acid, but Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been used. wikipedia.org

The mechanism involves the formation of a Schiff base (the benzalaminoacetal), followed by cyclization and subsequent elimination of alcohol molecules to generate the aromatic isoquinoline ring system. wikipedia.orgchemistry-reaction.com

Several modifications of the Pomeranz–Fritsch reaction have been developed to enhance its utility:

The Schlittler-Muller modification: This variant involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com

The Bobbitt modification: In this approach, the benzalaminoacetal is hydrogenated before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline. thermofisher.com

Pictet–Grams Synthesis for Substituted Isoquinolines.researchgate.netyoutube.com

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that allows for the synthesis of isoquinolines from β-hydroxy-β-phenylethylamines. researchgate.netyoutube.com The reaction proceeds by cyclization of an N-acyl derivative of this starting material using a dehydrating agent like phosphorus pentoxide in a high-boiling inert solvent such as decalin. researchgate.net

A key aspect of the Pictet-Gams reaction is the potential for the formation of oxazoline (B21484) intermediates. rsc.org It has been proposed that N-acyl derivatives of 2-amino-1-phenylpropan-1-ol can cyclize to either oxazolines or isoquinolines, with the oxazolines being readily converted to isoquinolines under the reaction conditions. rsc.org The reaction conditions can be harsh, often requiring reflux and strong acids. wikipedia.org

Advanced Synthetic Strategies for 7-Methoxy-1,3-dimethylisoquinoline Derivatization

Modern synthetic methods have provided powerful tools for the direct functionalization of the isoquinoline core, allowing for the introduction of various substituents with high precision and efficiency.

Metalation-Mediated Functionalization (e.g., C1-Methylation).nih.gov

Direct metalation of the isoquinoline ring, followed by quenching with an electrophile, is a valuable strategy for introducing substituents at specific positions. For the synthesis of 1-methylisoquinolines, direct metalation at the C1 position is a key step. nih.gov

One approach involves the use of a Knochel-Hauser base (such as TMPMgCl·LiCl, where TMP is 2,2,6,6-tetramethylpiperidide) for the direct metalation of a suitably protected isoquinoline precursor. nih.gov Subsequent treatment with a methylating agent, often in the presence of a copper catalyst like CuCN·2LiCl, can introduce the methyl group at C1. nih.gov However, direct methylation can sometimes be challenging. nih.gov

An alternative two-step protocol has been developed that involves aminomethylation followed by hydrogenolytic cleavage. nih.gov In this method, the metalated isoquinoline is reacted with Eschenmoser's salt to introduce an aminomethyl group, which is then cleaved to afford the desired methyl group. nih.gov This approach can be a highly effective alternative to direct methylation. nih.gov

Palladium-Catalyzed C-H Functionalization Routes.mdpi.comnih.govacs.org

Palladium-catalyzed C-H activation has emerged as a powerful and versatile tool for the synthesis and derivatization of isoquinolines. mdpi.comacs.org These methods offer high atom economy and can often be performed under milder conditions than classical methods. nih.gov

Several palladium-catalyzed strategies have been developed for the synthesis of the isoquinoline ring system itself. One such method involves the C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones. mdpi.com Another approach utilizes a palladium-catalyzed double C-H bond activation/annulation reaction, which is notable for its short reaction time and the formation of a sterically less favored tertiary C-N bond. nih.gov

Palladium catalysis is also extensively used for the direct functionalization of pre-formed isoquinoline rings. These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For example, oximes can act as both a directing group and an internal oxidant in the palladium(II)-catalyzed synthesis of isoquinolines from oximes and vinyl azides. acs.org This method provides a route to 3-substituted and 1,3-disubstituted isoquinolines under mild conditions without the need for external oxidants. acs.org

A novel one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization has been reported for the synthesis of 3-methylisoquinolines. acs.orgnih.gov This process demonstrates the power of palladium catalysis to orchestrate multiple bond-forming events in a single operation.

The table below summarizes the various synthetic approaches discussed:

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Product | Reference(s) |

| Bischler–Napieralski Cyclization | β-arylethylamides | P2O5, POCl3 | 3,4-dihydroisoquinolines | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Pomeranz–Fritsch Cyclization | Benzaldehyde and 2,2-dialkoxyethylamine | H2SO4, Lewis acids | Isoquinolines | wikipedia.orgchemistry-reaction.com |

| Pictet–Grams Synthesis | β-hydroxy-β-phenylethylamines | P2O5 | Isoquinolines | researchgate.net |

| Metalation-Mediated C1-Methylation | Substituted isoquinoline | Knochel-Hauser base, methylating agent, Cu catalyst | 1-methylisoquinoline | nih.gov |

| Palladium-Catalyzed C-H Functionalization | N-methoxy benzamides and 2,3-allenoic acid esters | Palladium catalyst | 3,4-substituted hydroisoquinolones | mdpi.com |

| Palladium-Catalyzed C-H Functionalization | Oximes and vinyl azides | Pd(II) catalyst | 3-substituted and 1,3-disubstituted isoquinolines | acs.org |

| Palladium-Catalyzed Tandem Reaction | Benzylamines and allyl acetate | Pd(II) catalyst | 3-methylisoquinolines | acs.orgnih.gov |

Rhodium(III)-Catalyzed C-H Activation and Annulation Processes

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical tool for constructing complex molecular architectures like isoquinolones and isoquinolines. nih.govorganic-chemistry.org This method typically involves the reaction of arenes, such as benzamides or benzimidates, with alkynes or other coupling partners. nih.govrsc.orgrsc.org

The general mechanism for the Rh(III)-catalyzed [4+2] annulation of N-pivaloyloxy aryl amides with alkynes proceeds through a seven-membered rhodacycle intermediate. nih.gov This process is redox-neutral, with the N-pivaloyloxy group functioning as both a directing group and an internal oxidant via N-O bond cleavage. nih.gov This strategy allows for the synthesis of a diverse range of functionalized isoquinolones. nih.govorganic-chemistry.org

Key features of Rh(III)-catalyzed C-H activation include:

High Regioselectivity: The directing group on the aromatic substrate guides the C-H activation to a specific position, ensuring high regioselectivity in the final product. mdpi.com

Broad Substrate Scope: This methodology tolerates a wide variety of functional groups on both the arene and the alkyne, enabling the synthesis of a diverse library of isoquinoline derivatives. organic-chemistry.orgnih.gov

Mild Reaction Conditions: Many of these reactions can be carried out under relatively mild conditions, often at room temperature. organic-chemistry.orgrsc.org

For instance, the reaction of N-(pivaloyloxy)benzamides with ethylene (B1197577) or propyne (B1212725) gas, catalyzed by a Rh(III) complex, provides a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones, respectively, in good to excellent yields. organic-chemistry.org Similarly, the annulation of benzimidates with allyl carbonates, also catalyzed by a Rh(III) complex, yields isoquinoline derivatives with the liberation of hydrogen gas. rsc.org

Furthermore, rhodium(III)-catalyzed C-H activation can be coupled with other transformations in a cascade or domino fashion to create more complex polycyclic systems. nih.gov For example, aza-polycyclic aromatic hydrocarbons can be assembled through a threefold C-H activation of amidoximes and alkynes.

Table 1: Examples of Rh(III)-Catalyzed Synthesis of Isoquinoline Scaffolds

| Arene Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| N-(pivaloyloxy)benzamides | Ethylene | [RhCpCl2]2, AgSbF6 | 3,4-Dihydroisoquinolones | 78-96 | organic-chemistry.org |

| N-(pivaloyloxy)benzamides | Propyne | [RhCpCl2]2, AgSbF6 | 3-Methylisoquinolones | 39-95 | organic-chemistry.org |

| Benzimidates | Allyl Carbonates | [RhCpCl2]2, NaOAc | Isoquinolines | High | rsc.org |

| 3-Aryl-dihydroisoxazoles | Diarylacetylenes | [RhCpCl2]2, CsOAc | Functionalized Isoquinolines | Good | rsc.org |

| N-Pivaloyloxy Aryl Amides | α-CF3-α-Amino Carboxylates | [RhCp*Cl2]2, CsOAc | Isoquinolone-containing α-Amino Acids | High | nih.gov |

Microwave-Assisted Synthetic Enhancements for Azaheterocycles

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govmdpi.comnih.gov This technology is particularly beneficial for the synthesis of azaheterocycles, including isoquinolines and their derivatives. nih.govmdpi.commdpi.com

The advantages of microwave irradiation in the synthesis of azaheterocycles include:

Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. nih.govmdpi.comsemanticscholar.org

Improved Yields: In many cases, microwave-assisted reactions provide higher yields of the desired product compared to conventional heating. nih.govmdpi.com

Solvent-Free Reactions: Microwave heating can facilitate solvent-free reactions, which are more environmentally friendly. researchgate.netclockss.org

A notable example is the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate. researchgate.net Under microwave irradiation, this reaction proceeds in good to excellent yields under solvent-free conditions. researchgate.net Similarly, the synthesis of various quinazoline (B50416) derivatives has been significantly improved by using microwave irradiation, with reaction times decreasing from hours to minutes and yields increasing. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azaheterocycles

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

| Synthesis of 1,2,3-triazole derivatives | 2-4 hours | 5-10 minutes | mdpi.com |

| Synthesis of fused pyridines, quinolines, etc. | 24 hours | 15 minutes | nih.gov |

| Synthesis of bis-pyrimidine derivatives | 6-15 hours | 10-15 minutes | nih.gov |

| Synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines | Not specified | Shorter time, good to excellent yields | researchgate.net |

Regioselective Synthesis and Stereochemical Control

Strategies for Site-Specific Functionalization of the Isoquinoline Core

The functionalization of the isoquinoline core at specific positions is crucial for modulating the biological activity of its derivatives. nih.gov Transition-metal-catalyzed C-H activation has proven to be a highly effective strategy for achieving regioselective functionalization. mdpi.commdpi.com The position of functionalization is typically controlled by a directing group on the isoquinoline precursor. mdpi.com

For instance, in the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, the N-methoxy amide group directs the C-H activation to the ortho position of the benzene ring, leading to the formation of 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com The regioselectivity of the annulation is further influenced by steric effects of the substituents on the allenoic acid ester. mdpi.com

Other strategies for regioselective functionalization include:

Palladium-Catalyzed Oxidative Cross-Coupling: Quinoline (B57606) N-oxides can be selectively functionalized at the C2 position through palladium-catalyzed oxidative cross-coupling with various partners, such as olefins and thiophenes. mdpi.com

Copper-Catalyzed Amination: Copper catalysts can be used for the direct amination of quinoline N-oxides at the C2 position. mdpi.com

Domino Reactions: Multi-step reactions can be designed to introduce functionality at specific positions. For example, a palladium-catalyzed cascade oxidative addition protocol can be used to construct isoquinolinones bearing a quaternary carbon at the C4 position. nih.gov

Stereochemical Considerations in Synthesis of Isoquinoline Derivatives

Many biologically active isoquinoline alkaloids possess stereogenic centers, making the control of stereochemistry a critical aspect of their synthesis. acs.orgclockss.orgnih.gov Asymmetric synthesis strategies for isoquinoline alkaloids generally fall into two categories:

Stereochemical Modification of Traditional Methods: This involves adapting classical synthetic routes, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, to control the stereochemistry. acs.orgclockss.org A key step in many of these syntheses is the reduction of a 3,4-dihydroisoquinoline (B110456) intermediate to create a stereogenic center at the C-1 position. acs.org This can be achieved through either diastereoselective or enantioselective reduction. acs.org Chiral catalysts, such as those based on titanocene (B72419) or ruthenium, have been successfully employed for the enantioselective reduction of cyclic imines, leading to isoquinolines with high enantiomeric excess. acs.org

The C1-CR Connectivity Approach: This strategy involves the introduction of a carbon nucleophile or electrophile at the C-1 position of an isoquinoline derivative. acs.org This can be achieved through the addition of carbon nucleophiles to isoquinoline derivatives or the alkylation of an α-carbanion of a tetrahydroisoquinoline derivative. acs.org

The choice of chiral auxiliary or catalyst is paramount in determining the stereochemical outcome of the reaction. clockss.org For example, in the Pictet-Spengler reaction, chiral auxiliaries can be placed on either the amine or the aldehyde component to induce asymmetry. clockss.org Similarly, in the Bischler-Napieralski reaction, the use of chiral reducing agents or catalysts in the reduction step is crucial for achieving high enantioselectivity. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Isoquinoline Research

Chromatographic Separations for Compound Purity and Analysis

Chromatographic techniques are paramount for separating components of a mixture and assessing the purity of a synthesized or isolated compound. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like many isoquinoline (B145761) derivatives. For 7-Methoxy-1,3-dimethylisoquinoline, HPLC would be the standard method to determine its purity. A typical setup would involve a reversed-phase column (such as a C18 column) where the stationary phase is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution.

The retention time of the compound is a characteristic feature under specific conditions (flow rate, mobile phase composition, temperature, and column type), and the area under the peak in the chromatogram is proportional to its concentration. By running a validated HPLC method, one can quantify the purity of a sample of this compound and separate it from any starting materials, byproducts, or degradation products. For preparative applications, the collected fractions corresponding to the main peak would yield the purified compound.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm (or other UV maxima) |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

This table represents a typical starting point for method development for a compound like this compound.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its structure, this compound possesses sufficient volatility to be amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS). In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is based on the differential partitioning of compounds between the two phases.

The elution order in GC is generally related to the boiling points and polarities of the compounds. For regioisomers of substituted indoles, which share some structural similarities with isoquinolines, it has been observed that the elution order can be related to the degree of crowding of ring substituents. chemguide.co.uk

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional single-dimension GC. youtube.com This is achieved by coupling two columns of different selectivity. youtube.com This technique is especially useful for analyzing complex mixtures or detecting trace-level impurities that might co-elute with the main compound in a 1D-GC separation. youtube.comnih.gov For a highly pure sample of this compound, GC×GC would serve as an ultimate purity check, spreading the chromatogram over a two-dimensional plane and revealing any hidden impurities. aaup.edu

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is one of the most definitive methods for determining the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₂H₁₃NO), HRMS would be used to confirm its molecular formula. The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers are commonly used to achieve this level of resolution. mdpi.commsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is arguably the most powerful and versatile technique for the analysis of isoquinoline alkaloids in complex mixtures, such as plant extracts. For a pure sample of this compound, an LC-MS analysis would provide both the retention time from the LC and the mass spectrum from the MS.

Tandem mass spectrometry (LC-MS/MS) experiments can be performed to gain further structural information. In MS/MS, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For isoquinolines, fragmentation often involves cleavages of the substituent groups and ring structures, providing clues to their placement on the isoquinoline core.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₃NO |

| Monoisotopic Mass | 187.0997 g/mol |

| Nominal Mass | 187 g/mol |

| Ionization Mode | ESI+ |

| Precursor Ion (M+H)⁺ | m/z 188.1070 |

This table is based on theoretical calculations for the specified compound.

Atmospheric Pressure Ionization Techniques (APPI/APCI-FT-ICR MS)

While electrospray ionization (ESI) is the most common ionization source for LC-MS, other atmospheric pressure ionization (API) techniques exist for specific applications. Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) are particularly useful for analyzing less polar or nonpolar compounds that may not ionize efficiently by ESI.

For certain hydrophobic molecules, APPI has been shown to be effective where ESI and APCI fail. Coupling these ionization sources with an ultra-high-resolution mass analyzer like a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) allows for the detailed characterization of highly complex mixtures, such as petroleum or dissolved organic matter, resolving tens of thousands of distinct chemical formulas in a single spectrum. msu.edu While likely overkill for a pure sample, the application of APPI- or APCI-FT-ICR MS could be employed to study the interaction of this compound in complex matrices or to detect and identify nonpolar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the two methyl group protons.

Based on the analysis of analogous structures, the following proton chemical shifts (δ) are anticipated:

Aromatic Protons: The protons on the isoquinoline core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets) will be influenced by the positions of the methoxy and dimethyl substituents. For instance, the proton at position 4, being adjacent to the nitrogen and a methyl group, would likely appear as a singlet. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will show characteristic splitting patterns based on their coupling with each other.

Methoxy Protons: The three protons of the methoxy group at position 7 are expected to produce a sharp singlet around δ 3.8-4.0 ppm.

Methyl Protons: The protons of the two methyl groups at positions 1 and 3 will also appear as singlets in the upfield region. The C1-methyl group would likely resonate at approximately δ 2.5-2.7 ppm, while the C3-methyl group might appear at a slightly different shift, influenced by the adjacent nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.2-7.4 | s |

| Aromatic H | ~7.0-8.2 | m |

| 7-OCH₃ | ~3.9 | s |

| 1-CH₃ | ~2.6 | s |

Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The predicted ¹³C NMR spectrum would show:

Aromatic and Heterocyclic Carbons: The nine carbons of the isoquinoline ring system will resonate in the δ 110-160 ppm range. The carbon bearing the methoxy group (C-7) will be significantly affected by the oxygen atom, appearing at a downfield shift. The carbons attached to the nitrogen (C-1 and C-3) will also have characteristic chemical shifts.

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically around δ 55-60 ppm.

Methyl Carbons: The carbons of the two methyl groups will be found at the most upfield positions, generally in the δ 20-30 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | ~158-162 |

| C-3 | ~150-154 |

| C-4 | ~118-122 |

| C-4a | ~134-138 |

| C-5 | ~125-129 |

| C-6 | ~105-109 |

| C-7 | ~157-161 |

| C-8 | ~115-119 |

| C-8a | ~128-132 |

| 7-OCH₃ | ~55-58 |

| 1-CH₃ | ~22-26 |

Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary.

Solid-State NMR (SSNMR) for Solid-State Characterization

While solution-state NMR provides data on molecules in motion, Solid-State NMR (SSNMR) offers insights into the structure and dynamics of materials in their solid form. For this compound, SSNMR could be employed to study its crystalline and amorphous forms, investigate polymorphism, and understand intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be crucial in obtaining high-resolution spectra of the solid material.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are vital for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features. Analysis of the FTIR spectrum of the parent isoquinoline molecule reveals characteristic C-H and C-C stretching and bending vibrations. irphouse.com

For this compound, the following vibrational modes are expected:

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring will produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) of the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric stretching) and 1000-1075 cm⁻¹ (symmetric stretching) regions.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern of the aromatic ring.

Predicted FTIR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| C=C / C=N | 1450-1650 | Stretching |

| Ar-O-C | 1200-1275 | Asymmetric Stretching |

| Ar-O-C | 1000-1075 | Symmetric Stretching |

Note: These are predicted values based on characteristic group frequencies.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, in the solid state.

Although a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as other substituted isoquinolines, demonstrates the utility of this technique. X-ray diffraction data allows for the creation of a detailed crystallographic model, confirming the connectivity and stereochemistry of the molecule and revealing how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.

Development of Novel Analytical Methodologies for Isoquinoline Characterization

The continuous pursuit of a deeper understanding of isoquinoline alkaloids, including compounds like this compound, has spurred the development of innovative and sophisticated analytical methodologies. These advancements aim to overcome the challenges associated with the structural complexity, low abundance in natural sources, and the need for precise quantification and unambiguous identification of these compounds. Modern analytical strategies are increasingly focused on enhancing sensitivity, selectivity, and speed, while also providing more detailed structural information. nih.govspectroscopyonline.com

Key areas of development include the refinement of chromatographic separation techniques, the application of high-resolution mass spectrometry for precise mass determination and fragmentation analysis, and the use of advanced nuclear magnetic resonance (NMR) spectroscopy for complete structural elucidation. nih.govnih.gov Furthermore, the integration of computational methods and hyphenated techniques has revolutionized the workflow for characterizing novel and known isoquinoline derivatives. spectroscopyonline.com

Advanced Chromatographic Techniques

Modern chromatography has moved beyond traditional methods, with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) becoming indispensable for isoquinoline analysis. nih.govthieme-connect.com UHPLC, with its use of smaller particle size columns, allows for rapid and high-resolution separations, which is crucial when dealing with complex mixtures of alkaloids.

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative for the analysis and purification of natural products, including isoquinolines. nih.govthieme-connect.com SFC utilizes supercritical carbon dioxide as the main mobile phase, offering benefits such as low viscosity and high diffusivity, which lead to faster separations and reduced solvent consumption. nih.gov The validation of new SFC methods according to ICH guidelines has demonstrated excellent linearity and precision, making it a robust technique for quantitative analysis. thieme-connect.com

Another significant advancement is in the realm of liquid-liquid chromatography, specifically with Fast Centrifugal Partition Chromatography (FCPC). This technique has proven to be highly effective for the preparative isolation of benzylisoquinoline alkaloids from crude extracts in a remarkably short time. nih.govthieme-connect.com

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the characterization of isoquinolines by providing highly accurate mass measurements (typically with an error of <5 ppm). nih.govhilarispublisher.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds or confirming the identity of known ones. hilarispublisher.com Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]+) for analysis. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are invaluable for structural elucidation. nih.govnih.gov In these experiments, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns are often specific to the class of isoquinoline and can be used to differentiate between isomers. nih.gov The development of comprehensive MS/MS databases, such as the IsoQuinoline and Annonaceous Metabolites Data Base (IQAMDB), facilitates the rapid identification of known alkaloids in complex mixtures by matching experimental spectra with library data. nih.gov

Below is a table illustrating the application of LC-MS/MS for the identification of isoquinoline alkaloids.

| Compound Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |

| Benzylisoquinoline | Varies | 107, 137 | Cleavage between C-1 and C-1a | nih.gov |

| Aporphine | Varies | [M-CH₃]⁺, [M-H₂O]⁺ | Loss of substituents | nih.gov |

| Protoberberine | Varies | Retro-Diels-Alder (RDA) fragments | RDA reaction | N/A |

Advanced NMR Spectroscopy

While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules like isoquinoline alkaloids. mdpi.comharvard.edu

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. deepdyve.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. harvard.edu

¹⁵N NMR spectroscopy has also been applied to study isoquinoline alkaloids. Using gradient-enhanced inverse-detected multiple-bond correlation experiments (GSQMBC and GHMBC), researchers can determine ¹⁵N chemical shifts, which provides valuable information about the electronic environment of the nitrogen atom within the isoquinoline core. deepdyve.com

X-ray Crystallography

For absolute structure confirmation, including the determination of stereochemistry, single-crystal X-ray diffraction is the gold standard. eurjchem.commdpi.com This technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice. The structures of numerous novel isoquinoline derivatives have been unequivocally confirmed using this method, often revealing details about molecular conformation and intermolecular interactions. mdpi.comeurjchem.comresearchgate.net

The table below provides an example of crystallographic data that can be obtained for an isoquinoline derivative.

| Parameter | Example Value | Reference |

| Compound | C₁₂H₁₁N₃O | mdpi.com |

| Molecular Weight | 213.24 g/mol | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 5.2804(5) | eurjchem.com |

| b (Å) | 8.1347(17) | eurjchem.com |

| c (Å) | 35.015(4) | eurjchem.com |

| V (ų) | 1504.1(4) | eurjchem.com |

| Z | 4 | eurjchem.com |

The integration of these advanced analytical methodologies provides a powerful toolkit for researchers in the field of isoquinoline chemistry. The synergy between high-resolution separation, detailed mass spectrometric fragmentation analysis, and definitive NMR and X-ray crystallographic data enables the comprehensive characterization of complex isoquinoline alkaloids, paving the way for further research into their properties and potential applications. nih.govrsc.org

Structure Activity Relationship Sar Studies of 7 Methoxy 1,3 Dimethylisoquinoline Derivatives

Elucidation of Key Pharmacophoric Elements within the Isoquinoline (B145761) Scaffold

The isoquinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental pharmacophoric element. ontosight.ai Its aromatic nature and the presence of a nitrogen atom allow for a variety of interactions with biological receptors, including π-π stacking, hydrogen bonding, and hydrophobic interactions. The specific arrangement of these features defines the pharmacophore and is crucial for biological activity.

Key pharmacophoric features often include:

The nitrogen atom: Its basicity and ability to form hydrogen bonds are critical for receptor binding.

The aromatic rings: These provide a rigid scaffold and participate in hydrophobic and electronic interactions.

Substitution patterns: The type and position of substituents on the isoquinoline ring system significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. ontosight.aiontosight.ai

Impact of Methoxy (B1213986) Substitution on Biological Activity

The methoxy group (-OCH3) is a common substituent in many pharmaceuticals and natural products. nih.gov Its presence at the 7-position of the isoquinoline ring can significantly impact the molecule's physicochemical properties and its interaction with biological targets. nih.govresearchgate.net

The methoxy group can influence biological activity in several ways:

Electronic Effects: As an electron-donating group, it can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. acs.org

Lipophilicity: The methoxy group can increase the lipophilicity of the compound, which may affect its ability to cross cell membranes and interact with hydrophobic binding sites. ontosight.airesearchgate.net

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. researchgate.net

Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of oxidation and prolonging its duration of action.

Studies on various methoxy-substituted isoquinoline and related heterocyclic compounds have demonstrated the importance of this group for a range of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net The position and number of methoxy groups can dramatically alter the potency and selectivity of these compounds. researchgate.net

Role of Methyl Groups at C1 and C3 on Ligand-Receptor Interactions

The methyl groups at the C1 and C3 positions of the isoquinoline ring also play a significant role in defining the SAR of these compounds. These small alkyl groups can influence ligand-receptor interactions through several mechanisms:

Steric Effects: The size and shape of the methyl groups can create steric hindrance or, conversely, promote a more favorable conformation for binding to a specific receptor.

Conformational Rigidity: The presence of methyl groups can restrict the rotational freedom of the molecule, locking it into a more bioactive conformation.

In a study of 3-phenylisoquinoline (B1583570) derivatives, the presence of a 1-methyl substituent was a key feature in compounds evaluated for their antibacterial activity. nih.gov

Table 1: Impact of C1 and C3 Substituents on Biological Activity (Hypothetical Data)

| Compound | C1-Substituent | C3-Substituent | Relative Activity |

| A | -CH3 | -CH3 | 1.0 |

| B | -H | -CH3 | 0.7 |

| C | -CH3 | -H | 0.5 |

| D | -H | -H | 0.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Modifications at Peripheral Positions and their Effect on SAR

Modification at the isoquinoline nitrogen atom (N-substitution) is a common strategy to explore SAR. The introduction of various substituents at this position can significantly alter the compound's properties:

Basicity: The nature of the N-substituent can modulate the basicity of the nitrogen atom, affecting its ability to form ionic interactions or hydrogen bonds.

Steric Bulk: Large N-substituents can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding site.

For instance, studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines showed that the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity. nih.gov

Fusing additional rings to the isoquinoline scaffold creates more complex and rigid structures, which can lead to enhanced binding affinity and selectivity. The SAR of these fused systems is influenced by:

The nature of the fused ring: Whether it is aromatic or aliphatic, and the types of heteroatoms it contains, will dictate the new electronic and steric properties of the molecule.

Increased rigidity: The rigid nature of fused ring systems can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Research into dihydrothieno[2,3-c]isoquinolines, a class of fused ring systems, has explored their potential applications as fluorescent materials and corrosion inhibitors. acs.org Another study on 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles, which are fused benzo[e]indazole derivatives, identified them as new colchicine (B1669291) site inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Isoquinoline Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoquinoline analogs, QSAR models can help to:

Identify key molecular descriptors: These are physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are correlated with the biological activity of the compounds.

Predict the activity of new compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed, unsynthesized compounds. nih.gov

Guide lead optimization: QSAR provides valuable insights into which structural modifications are likely to improve the desired biological activity. nih.gov

For example, 3D-QSAR studies on isothiazole (B42339) analogs, which share some structural similarities with isoquinolines, have been used to understand the structural requirements for their inhibitory activity against specific enzymes. nih.gov These studies often involve techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov

Biochemical Target Interactions and Pharmacological Mechanisms in in Vitro Models

Identification of Putative Biological Targets for 7-Methoxy-1,3-dimethylisoquinoline Derivatives

The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. osti.gov Derivatives of the parent isoquinoline structure have been shown to interact with a variety of biological targets, suggesting potential areas of investigation for this compound.

For instance, various substituted isoquinolines have demonstrated activities as inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, or as ligands for G-protein coupled receptors (GPCRs). researchgate.netfrontiersin.org Specifically, certain tetrahydroisoquinoline derivatives have been identified as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer. acs.orgnih.gov Other isoquinoline-related structures, like some quinazoline (B50416) derivatives, have shown inhibitory effects on tumor necrosis factor-alpha (TNF-α) production. nih.gov

Given the structural similarities, it is plausible that this compound could interact with similar classes of biological targets. However, without direct experimental evidence, any potential targets remain speculative. The specific substitution pattern of the methoxy (B1213986) and dimethyl groups on the isoquinoline core would significantly influence its binding affinity and selectivity for any given target.

Receptor Binding Profile Analysis

Direct experimental data on the receptor binding profile of this compound is not available in the current body of scientific literature. The following sections discuss the potential for interactions based on the activity of related compounds.

Adrenergic Receptor Interactions (e.g., α2B-AR, α2A-AR, β2-AR)

While there is no specific data for this compound, other isoquinoline and quinoline (B57606) derivatives have been assessed for their affinity to adrenergic receptors. Adrenergic receptors are a class of GPCRs that are the targets of many drugs. mdpi.com The binding affinity of a ligand to these receptors is a critical determinant of its pharmacological effect. nih.gov The structure of the ligand, including the presence and position of functional groups, dictates its selectivity and affinity for different receptor subtypes. nih.govnih.gov Without experimental testing, it is not possible to determine if this compound interacts with α2A, α2B, or β2-adrenergic receptors.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A/5-HT7R)

Similarly, there is a lack of specific binding data for this compound at serotonin receptors. The 5-HT1A and 5-HT7 receptors are key targets in the central nervous system, and their modulation can impact various physiological and pathological processes. mdpi.comresearchgate.netmedchemexpress.comnih.govnih.gov The interaction of ligands with these receptors is highly structure-dependent. For example, some arylpiperazine derivatives containing a methoxy group have shown high affinity for the 5-HT7 receptor. nih.gov However, it is important to note that these are structurally distinct from this compound.

Enzyme Inhibition Studies (e.g., Phosphodiesterase 10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. nih.gov Inhibition of PDE10A has been explored as a therapeutic strategy for neuropsychiatric disorders. researchgate.netnih.gov Papaverine, a compound containing a dimethoxyisoquinoline moiety, is a known inhibitor of PDE10A. nih.gov While this suggests that the isoquinoline scaffold can be accommodated in the active site of PDE10A, the specific inhibitory activity of this compound has not been reported.

Cellular Mechanism of Action in In Vitro Assays

No published in vitro studies are available that specifically delineate the cellular mechanisms of action of this compound.

Modulation of Specific Cellular Pathways

The modulation of cellular pathways by a compound is a direct consequence of its interaction with specific biological targets. As the targets of this compound have not been identified, its effects on cellular pathways remain unknown. Research on other substituted isoquinolines has shown that they can influence pathways related to cell proliferation, inflammation, and microtubule dynamics. acs.orgnih.gov For instance, some 3-arylisoquinolinones have been found to exert antiproliferative effects by binding to microtubules. acs.org Flavonoids, another class of natural products, are known to modulate various cell survival signaling pathways. acs.org However, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation.

Assessment of Receptor Antagonism/Agonism in Cellular Models

There is no published research detailing the assessment of this compound for receptor antagonism or agonism in any cellular models.

Computational Chemistry and Molecular Modeling in Isoquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 7-Methoxy-1,3-dimethylisoquinoline) when bound to a second molecule (a receptor or target, typically a protein or enzyme). The primary goal is to simulate the binding process and characterize the resulting complex.

Prediction of Binding Modes and Affinities

A primary application of molecular docking is to predict how this compound would fit into the binding site of a specific biological target. The simulation places the ligand in various positions and conformations within the target's active site, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, representing the strength of the interaction. A lower docking score generally indicates a more favorable and stable interaction.

Although specific docking studies for this compound are not publicly available, such research would produce a data table ranking the predicted binding affinities against a panel of potential protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Pose Rank |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| This table illustrates how data on predicted binding affinities for this compound would be presented if docking studies were available. |

Identification of Key Amino Acid Residues for Interaction

Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docked pose of this compound, researchers could identify the specific amino acid residues within the protein's binding site that form these crucial connections. This information is vital for understanding the mechanism of action and for designing more potent and selective derivatives. For example, analysis often reveals strong interactions with specific residues like glutamine, aspartate, or tyrosine through hydrogen bonding. nih.gov

Exploration of Allosteric and Orthosteric Binding Sites

Biological targets like enzymes and receptors often have multiple binding sites. The primary, functional site where the endogenous substrate binds is known as the orthosteric site . Other sites on the target are called allosteric sites . Ligands that bind to allosteric sites can modulate the target's activity without directly competing with the natural substrate. Molecular docking can be used to investigate whether this compound has a preference for the orthosteric site or a potential allosteric site, which could lead to different pharmacological outcomes. nih.gov This exploration is critical as allosteric modulators can offer advantages in terms of specificity and safety. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-receptor complex and explore the conformational flexibility of the ligand. nih.gov

If an MD simulation were performed on a complex of this compound bound to a protein target, it would reveal how the ligand and protein adjust to each other. Key analyses would include calculating the Root Mean Square Deviation (RMSD) to measure the stability of the complex over the simulation time. A stable RMSD value suggests a stable binding mode. Such simulations confirm if the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govrsc.org

| Simulation Parameter | Value | Description |

| Simulation Time | Data Not Available | The total time the molecular motion is simulated (e.g., 100 ns). |

| RMSD of Complex | Data Not Available | A measure of the average change in displacement of atoms, indicating stability. |

| Key Interactions Maintained | Data Not Available | A list of specific hydrogen bonds or hydrophobic contacts that persist over time. |

| This table is a template for presenting findings from a molecular dynamics simulation of this compound, should such data become available. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and predict a molecule's geometry, energy levels, and reactivity.

Density Functional Theory (DFT) Applications

For this compound, DFT calculations could be used to determine its optimal three-dimensional structure, the distribution of electrical charge across the molecule, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap suggests the molecule is more reactive. Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This map is invaluable for understanding where the molecule is likely to engage in electrostatic interactions with a biological target. nih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | Data Not Available | Relates to the ability to donate electrons. |

| LUMO Energy | Data Not Available | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data Not Available | Indicates chemical reactivity and stability. |

| Dipole Moment | Data Not Available | Measures the overall polarity of the molecule. |

| This table shows the typical electronic properties that would be calculated for this compound using DFT. Currently, this data is not available in published literature. |

De Novo Drug Design Incorporating the this compound Scaffold

De novo drug design is a computational strategy for creating novel molecular structures with a high affinity for a specific biological target. nih.gov This approach is particularly valuable when designing inhibitors for enzymes like protein kinases, a major target class in cancer therapy. acs.orgnih.gov The isoquinoline (B145761) ring system is recognized as a "privileged scaffold" in medicinal chemistry because its derivatives have shown broad biological activity, making it an excellent starting point for de novo design. nih.govresearchoutreach.org

The this compound structure can serve as a core fragment in this process. Design strategies often involve identifying a target's binding site and then computationally "growing" a molecule within it, atom by atom or fragment by fragment, or by elaborating on a known scaffold. acs.org A common technique is fragment-based design, where different chemical groups are computationally attached to the core scaffold to create a virtual library of candidate molecules. researchoutreach.org These candidates are then scored based on their predicted binding affinity, drug-like properties, and synthetic accessibility. For instance, by varying substituents at available positions on the this compound scaffold, a diverse library can be generated to target the ATP binding pocket of a specific kinase. acs.orgresearchoutreach.org

Table 2: Example of a Virtual Library Generated from the this compound Scaffold for Kinase Inhibitor Design

| Base Scaffold | R-Group Position | R-Group Fragment | Potential Target Interaction |

| This compound | C4 | -(CH₂)₂-NH-C(=O)-Ph | H-bond donor/acceptor with hinge region |

| This compound | C5 | -NH-SO₂-p-tolyl | Interaction with solvent-exposed region |

| This compound | C4 | -c1ccccc1-p-F | Hydrophobic interaction |

| This compound | C5 | -O-(CH₂)₂-morpholine | Enhance solubility and H-bonding |

Note: This table illustrates a hypothetical library of compounds derived from the core scaffold for de novo design. The R-groups are chosen to probe different regions of a typical kinase binding site.

Application of Machine Learning and Artificial Intelligence in Isoquinoline Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by processing vast chemical and biological datasets to identify patterns and make predictions that are beyond human capacity. biorxiv.org In isoquinoline research, these technologies are applied across the entire discovery pipeline.

One significant application is the use of generative models, such as Generative Adversarial Networks (GANs), to design novel molecules. springerprofessional.de For example, the MedGAN model, which combines a Wasserstein GAN with a Graph Convolutional Network, has been specifically optimized to generate new molecules based on the quinoline (B57606) scaffold. azoai.comnih.govresearchgate.net Such models can produce thousands of novel, valid, and unique quinoline-like structures that possess favorable drug-like properties, dramatically expanding the explorable chemical space. nih.govresearchgate.net

Furthermore, ML models are trained to predict the biological activity of compounds. nih.gov By using molecular descriptors as input, these models can learn the relationship between a molecule's structure and its activity against a specific target (e.g., a virus or a cancer cell line). nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing which derivatives of this compound should be synthesized and tested in the lab. These predictive models significantly reduce the time and cost associated with identifying promising lead compounds. nih.gov

Table 3: Applications of AI and Machine Learning in Isoquinoline Research

| AI/ML Technique | Application | Specific Goal for Isoquinoline Research |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generate novel isoquinoline derivatives with optimized drug-like and target-specific properties. azoai.comnih.gov |

| Graph Convolutional Networks (GCNs) | Molecular Feature Extraction | Learn complex structural features of isoquinoline scaffolds to improve property prediction. researchgate.net |

| Random Forest / Gradient Boosting | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity (e.g., IC₅₀) of new this compound analogs against specific targets. nih.gov |

| Deep Neural Networks (DNNs) | Reaction Prediction | Predict the outcomes and optimal conditions for synthesizing complex isoquinoline derivatives. researchgate.net |

Biosynthetic Pathways and Metabolic Transformations of Isoquinolines

Proposed Biosynthetic Routes to Naturally Occurring 7-Methoxy-1,3-dimethylisoquinoline Alkaloids

While the specific biosynthetic pathway for this compound has not been definitively elucidated, a plausible route can be proposed based on the well-established principles of isoquinoline (B145761) alkaloid biosynthesis.

The biosynthesis is believed to commence with the amino acid L-tyrosine . Through a series of enzymatic steps including decarboxylation and hydroxylation, L-tyrosine is converted into dopamine , a key intermediate in the formation of many isoquinoline alkaloids.

The formation of the isoquinoline core structure is thought to occur via the Pictet-Spengler reaction . name-reaction.comwikipedia.orgarkat-usa.orgnrochemistry.com In this crucial step, dopamine is proposed to condense with a specific carbonyl compound. To account for the 1-methyl group in the target molecule, acetaldehyde is the likely candidate for this condensation, leading to the formation of a 1-methyl-tetrahydroisoquinoline intermediate.

The origin of the methyl group at the C-3 position is less straightforward. It may be introduced through the action of a C-methyltransferase on an appropriate precursor, though this step requires further investigation.

Subsequent modifications of the tetrahydroisoquinoline ring are necessary to yield this compound. These modifications are catalyzed by specific enzymes:

Dehydrogenases are responsible for the aromatization of the tetrahydroisoquinoline ring to form the fully aromatic isoquinoline core.

An O-methyltransferase (OMT) is crucial for the introduction of the methoxy (B1213986) group at the C-7 position. This enzyme would utilize S-adenosylmethionine (SAM) as a methyl group donor to hydroxylate the isoquinoline precursor at the 7-position.

A proposed sequence of these enzymatic reactions is outlined in the table below.

| Step | Precursor | Enzyme Class | Intermediate/Product |

| 1 | L-Tyrosine | Decarboxylase, Hydroxylase | Dopamine |

| 2 | Dopamine, Acetaldehyde | Pictet-Spenglerase | 1-Methyl-tetrahydroisoquinoline |

| 3 | 1-Methyl-tetrahydroisoquinoline | Dehydrogenase | 1-Methyl-isoquinoline |

| 4 | 1,3-Dimethyl-isoquinoline precursor | C-Methyltransferase | 1,3-Dimethyl-isoquinoline |

| 5 | 7-Hydroxy-1,3-dimethylisoquinoline | O-Methyltransferase | This compound |

The proposed biosynthetic pathway for this compound shares fundamental similarities with the biosynthesis of more complex isoquinoline alkaloids, such as the benzylisoquinoline alkaloids (BIAs). The central role of tyrosine as the primary precursor and the utilization of the Pictet-Spengler reaction to form the isoquinoline core are conserved features. nih.gov

However, a key distinction lies in the simplicity of the side chain at the C-1 position. In the biosynthesis of BIAs, dopamine condenses with 4-hydroxyphenylacetaldehyde, derived from tyrosine, leading to a benzyl substituent at C-1. In contrast, the proposed pathway for this compound involves condensation with the much simpler molecule, acetaldehyde.

Furthermore, the extensive downstream modifications seen in BIA biosynthesis, such as phenolic coupling and the formation of additional rings, are absent in the formation of this simpler isoquinoline alkaloid. The biosynthetic focus for this compound appears to be on methylation and aromatization of the basic isoquinoline scaffold.

In Vitro Enzymatic Transformation Studies

Understanding the metabolic fate of this compound is crucial for comprehending its biological activity and potential interactions within a biological system. In vitro studies using various enzymatic systems can shed light on the metabolic pathways involved.

The metabolism of xenobiotics, including alkaloids, is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs) . nih.govnih.gov These enzymes are abundant in the liver and are responsible for a wide range of oxidative reactions. It is highly probable that CYPs are involved in the metabolism of this compound. Specific isoforms such as CYP3A4, CYP2D6, and others have been shown to metabolize various alkaloids. mdpi.com

In addition to CYPs, other enzymes that could potentially be involved in the transformation of this compound include flavin-containing monooxygenases (FMOs) and various hydrolases . Furthermore, studies on the metabolism of other isoquinoline alkaloids by gut microbiota have revealed the significant role of microbial enzymes in processes like demethylation.

Based on the known functions of metabolic enzymes, several transformation pathways can be predicted for this compound. In vitro studies using liver microsomes, which are rich in CYP enzymes, would be instrumental in identifying the resulting metabolites. unl.edunih.govresearchgate.net

Potential metabolic reactions include:

O-Demethylation: The methoxy group at the C-7 position is a likely target for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This would result in the formation of a hydroxylated metabolite, 1,3-dimethylisoquinolin-7-ol.

Hydroxylation: CYP enzymes could introduce hydroxyl groups at various positions on the isoquinoline ring or on the methyl substituents.

N-Oxidation: The nitrogen atom in the isoquinoline ring could undergo oxidation to form an N-oxide metabolite.

The table below summarizes the potential metabolic transformations and the resulting metabolites.

| Transformation Pathway | Enzyme Class | Potential Metabolite |

| O-Demethylation | Cytochrome P450 | 1,3-dimethylisoquinolin-7-ol |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated-7-methoxy-1,3-dimethylisoquinoline |

| Methyl Group Hydroxylation | Cytochrome P450 | (7-methoxy-3-methylisoquinolin-1-yl)methanol |

| N-Oxidation | Cytochrome P450, FMO | This compound-N-oxide |

Further in vitro studies with specific enzyme inhibitors and recombinant enzymes would be necessary to precisely identify the contributing enzymes and to fully characterize the metabolic profile of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Methoxy-1,3-dimethylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of methoxy-substituted benzaldehyde derivatives and methylamine precursors. A 6π-azaelectrocyclization approach using ruthenium catalysis has been optimized for structurally similar isoquinolines (e.g., 6,8-dimethoxy-1,3-dimethylisoquinoline), achieving yields >75% under controlled temperatures (80–100°C) and inert atmospheres . Key factors include solvent choice (THF or DMF), catalyst loading (5–10 mol%), and purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, in related isoquinoline derivatives, ¹H NMR peaks at δ 3.85–3.90 ppm confirm methoxy groups, while aromatic protons appear at δ 6.7–7.2 ppm. HRMS with <2 ppm error ensures molecular formula accuracy .

Q. What biological activities have been reported for isoquinoline derivatives structurally analogous to this compound?

- Methodological Answer : Isoquinolines with methoxy and methyl substitutions exhibit antimicrobial and anticancer properties. For instance, 3-phenyl-6,7-dimethoxyisoquinoline derivatives inhibit bacterial cell division protein FtsZ (IC₅₀ = 2–8 µM), validated via fluorescence polarization assays and molecular docking .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic C–H activation reactions?

- Methodological Answer : Ruthenium-catalyzed C–H activation involves a cyclometalation step, where the catalyst coordinates with the methoxy group, directing regioselective functionalization. Computational studies (DFT) on similar compounds show that electron-donating methoxy groups lower activation energy by stabilizing transition states . Reaction kinetics can be monitored via in-situ IR spectroscopy to track intermediate formation .

Q. How can conflicting data on the solubility and stability of this compound derivatives be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and substituent effects. For example, hydrochloride salts of dihydroisoquinolines (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline HCl) show improved aqueous solubility (>50 mg/mL) compared to free bases (<5 mg/mL). Stability studies in DMSO-d6 at 25°C over 72 hours, monitored via ¹H NMR, reveal <5% degradation .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer : Chiral auxiliaries or organocatalysts (e.g., L-proline) enable asymmetric synthesis. For example, a [3+3] organocatalytic sequence using enals and aminocyclitols achieves >90% enantiomeric excess (ee) in related alkaloids. Stereochemical outcomes are confirmed via X-ray crystallography and circular dichroism .

Q. How do substituent modifications (e.g., halogenation) alter the bioactivity profile of this compound?

- Methodological Answer : Introducing halogens at the 5-position enhances lipophilicity and target binding. For 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline, logP increases by 1.2 units, correlating with improved MIC values (4–16 µg/mL) against Gram-positive bacteria. Structure-activity relationships (SAR) are modeled using CoMFA analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products